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Compound of Interest

Compound Name: 2-Fluoro-3-iodobenzonitrile

Cat. No.: B1442294

An In-depth Technical Guide to 2-Fluoro-3-iodobenzonitrile (CAS: 211943-27-0)

This guide serves as a comprehensive technical resource for researchers, medicinal chemists,
and process development scientists engaged in the use of 2-Fluoro-3-iodobenzonitrile. It
moves beyond a simple recitation of properties to provide field-proven insights into its
synthesis, reactivity, and application, grounded in established chemical principles.

Introduction: A Versatile and Strategic Building
Block

2-Fluoro-3-iodobenzonitrile is a trifunctional aromatic compound that has emerged as a
strategic building block in the synthesis of complex organic molecules.[1] Its utility is rooted in
the orthogonal reactivity of its three functional groups: a nitrile, a fluorine atom, and an iodine
atom. The electron-withdrawing nature of the nitrile and fluorine groups significantly influences
the electronics of the benzene ring, while the carbon-iodine bond provides a reliable handle for
cross-coupling reactions.[1] This unique combination allows for sequential and site-selective
modifications, making it an invaluable intermediate in the development of novel
pharmaceuticals, agrochemicals, and advanced materials.[1]

Core Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is the foundation of safe and
successful experimentation. All personnel should consult the full Safety Data Sheet (SDS)
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before handling this compound.

Physicochemical Data

The key physical and chemical properties of 2-Fluoro-3-iodobenzonitrile are summarized
below. This data is critical for reaction setup, solvent selection, and purification design.

Property Value Source
CAS Number 211943-27-0 [21[3][41[5]
Molecular Formula CsHsFIN [2][3][4][6]
Molecular Weight 247.01 g/mol [2][3][4][6]
Appearance Solid [3]
Density 2.0+£0.1 g/cm3 [2]

Boiling Point 259.3 £ 25.0 °C at 760 mmHg [2]

Flash Point 110.6 + 23.2 °C [2]

Hazard and Safety Information

This compound is classified as harmful and an irritant.[3][6] Strict adherence to safety protocols
is mandatory.
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Hazard Class GHS Statement Precautionary Measures

P270: Do not eat, drink or
smoke when using this
product. P301+P310: IF
SWALLOWED: Immediately
call a POISON
CENTER/doctor.[3]

Acute Toxicity H302: Harmful if swallowed

P280: Wear protective
gloves/protective clothing.
P264: Wash hands thoroughly
after handling.[3][6]

Skin Irritation H315: Causes skin irritation

o H319: Causes serious eye P280: Wear eye/face
Eye Irritation o ]
irritation protection.[3][6]

] P261: Avoid breathing dust.
) o H335: May cause respiratory )
Respiratory Irritation o P271: Use only outdoors or in
irritation )
a well-ventilated area.[3][6]

Stability and Storage: The compound is stable under recommended storage conditions but may
be sensitive to light.[6][7] For long-term viability, store at -20°C (1-2 years) and for short-term
use, store at -4°C (1-2 weeks).[8] Keep the container tightly sealed in a dry, cool, and well-
ventilated area.[7]

Incompatible Materials: Avoid strong oxidizing agents.[6]

Hazardous Decomposition: Thermal decomposition may produce toxic fumes of carbon oxides,
nitrogen oxides, hydrogen fluoride, and hydrogen iodide.[6]

The Synthetic Landscape: A Representative
Protocol

While 2-Fluoro-3-iodobenzonitrile is commercially available, understanding its synthesis is
crucial for process development and cost analysis. A robust and common method for installing
a nitrile group onto an aromatic ring is the Sandmeyer reaction, starting from the corresponding
aniline.
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The following protocol describes a plausible synthesis from 2-fluoro-3-iodoaniline. The causality
is clear: the amine is converted into a diazonium salt, which is a superb leaving group (N2) and
is subsequently displaced by a cyanide nucleophile, typically delivered as a copper(l) cyanide
complex.

Step 3: Workup & Purification
Step 1: Diazotization Step 2: Sandmeyer Reaction

Click to download full resolution via product page

Caption: Proposed synthesis of 2-Fluoro-3-iodobenzonitrile via Sandmeyer reaction.

Step-by-Step Experimental Protocol

Objective: To synthesize 2-Fluoro-3-iodobenzonitrile from 2-fluoro-3-iodoaniline.

Materials:

2-fluoro-3-iodoaniline (1.0 eq)

o Concentrated Sulfuric Acid (3.0 eq)
e Sodium Nitrite (NaNO2) (1.1 eq)

e Copper(l) Cyanide (CuCN) (1.2 eq)
e Sodium Cyanide (NaCN) (1.2 eq)

» Deionized Water

o Toluene or Ethyl Acetate

e Brine (saturated ag. NaCl)
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e Anhydrous Magnesium Sulfate (MgSOa)

e Ice

Procedure:

o Diazotization (Formation of Diazonium Salt):

o In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping
funnel, carefully add concentrated sulfuric acid (3.0 eq) to chilled deionized water.

o Cool the acid solution to 0-5 °C in an ice-salt bath. Add 2-fluoro-3-iodoaniline (1.0 eq)
portion-wise, ensuring the temperature does not exceed 10 °C. Stir until a fine suspension
is formed.

o Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this
solution dropwise to the aniline suspension, maintaining the internal temperature strictly
between 0-5 °C.

o Causality Check: This low temperature is critical to prevent the highly unstable diazonium
salt from decomposing prematurely. The formation of nitrous acid in situ reacts with the
aniline to form the diazonium salt.

o Stir the resulting solution for an additional 30 minutes at 0-5 °C.
o Sandmeyer Reaction (Cyanide Displacement):

o In a separate, larger flask, prepare a solution of copper(l) cyanide (1.2 eq) and sodium
cyanide (1.2 eq) in deionized water. Cool this solution to below 10 °C.

o Self-Validating System: The use of a slight excess of the cyanide reagent ensures the
complete conversion of the diazonium intermediate.

o Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution via the
dropping funnel. Vigorous nitrogen gas evolution will be observed. Maintain the
temperature below 10 °C during the initial addition.
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o Once the addition is complete, allow the mixture to warm to room temperature and then
heat gently to 50-60 °C for 1-2 hours to drive the reaction to completion.

o Workup and Purification:

o Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and
extract the product with an organic solvent like toluene or ethyl acetate (3x).

o Combine the organic layers. Wash sequentially with deionized water and then brine to
remove inorganic salts.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the
solvent under reduced pressure to yield the crude product.

o Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate
gradient) or recrystallization to obtain pure 2-Fluoro-3-iodobenzonitrile.

Reactivity and Strategic Applications

The synthetic power of 2-Fluoro-3-iodobenzonitrile lies in the differential reactivity of its
halogen substituents, which allows for programmed, sequential functionalization.

» Carbon-lodine Bond: This is the most reactive site for metal-catalyzed cross-coupling
reactions. The C-I bond is weaker and more readily undergoes oxidative addition to a low-
valent metal catalyst (e.g., Pd(0)) than the C-F or C-H bonds. This makes it ideal for Suzuki,
Sonogashira, Heck, and Buchwald-Hartwig couplings to introduce new carbon-carbon or
carbon-heteroatom bonds.[1]

o Carbon-Fluorine Bond: The C-F bond is significantly stronger and generally inert to standard
cross-coupling conditions. However, it can be activated for Nucleophilic Aromatic Substitution
(SnAr) reactions, particularly with strong nucleophiles.[1] The activating effect of the ortho-
nitrile group is key to this reactivity.

This orthogonality enables a synthetic strategy where a complex fragment is first installed at
the C-3 position via the iodine handle, followed by a subsequent modification at the C-2
position via the fluorine handle.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1442294?utm_src=pdf-body
https://www.benchchem.com/product/b1442294?utm_src=pdf-body
https://www.myskinrecipes.com/shop/en/benzonitrile-derivatives/80815--2-fluoro-3-iodobenzonitrile.html
https://www.myskinrecipes.com/shop/en/benzonitrile-derivatives/80815--2-fluoro-3-iodobenzonitrile.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1442294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

2-Fluoro-3-iodobenzonitrile
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Caption: Key reactivity pathways for 2-Fluoro-3-iodobenzonitrile.

Anticipated Spectroscopic Signature

While specific spectra are best obtained empirically, the structure of 2-Fluoro-3-
iodobenzonitrile allows for the confident prediction of its key spectroscopic features. This is an
essential tool for reaction monitoring and quality control.

e 'H NMR: The spectrum will show three signals in the aromatic region (~7.0-8.0 ppm). Each
signal will correspond to one of the aromatic protons and will exhibit complex splitting
(doublet of doublets, triplet of doublets) due to coupling with the adjacent protons and the °F
nucleus.

e 13C NMR: Seven distinct signals are expected.

o The carbon bearing the fluorine (C2) will appear as a doublet with a large one-bond
coupling constant (XJCF = 240-260 Hz).

o The carbon bearing the iodine (C3) will be shifted upfield relative to a C-H carbon.

o The nitrile carbon (C=N) will appear around 115-120 ppm.
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o The remaining four aromatic carbons will have characteristic shifts and C-F coupling
constants.

e 19F NMR: A single resonance is expected, likely a doublet of doublets due to coupling with
the two ortho protons (H4 and H6).

» IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C=N) stretch
will be prominent in the 2220-2240 cm~1 region. Additional bands will be present for C-F
stretching and aromatic C-H and C=C vibrations.

e Mass Spectrometry (EIl): The molecular ion peak (M*) will be observed at m/z 247. The
spectrum will show a characteristic M+1 peak due to the natural abundance of 3C. No other
significant isotopic pattern is expected as both fluorine and iodine are monoisotopic.
Fragmentation may involve the loss of I, CN, or F.

Conclusion

2-Fluoro-3-iodobenzonitrile is more than a simple chemical intermediate; it is a platform for
synthetic innovation. Its well-defined and orthogonal reactivity at three distinct positions
provides chemists with a reliable tool for the efficient construction of complex molecular
architectures. By understanding its fundamental properties, safety requirements, synthesis, and
reactivity patterns, researchers can fully leverage its potential to accelerate programs in drug
discovery, materials science, and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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